molecular formula C10H13NO2 B1281524 2-(Ethylamino)-5-methylbenzoic acid CAS No. 54675-17-1

2-(Ethylamino)-5-methylbenzoic acid

Cat. No. B1281524
CAS RN: 54675-17-1
M. Wt: 179.22 g/mol
InChI Key: BBEOAXDWSOBKMN-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

N-Ethyl-5-methyl anthranilic acid (17.6g -- 0.098 mole; m.p. 159° C) was refluxed in acetic acid (43 ml) and acetic anhydride (43 ml) for 12 hrs. The dark red solution was cooled and poured onto crushed ice. The mixture was made alkaline, filtered off tarry material and neutralised with hydrochloric acid. The yellow crystalline product was filtered off, washed well with water and recrystallised from ethanol, m.p. 275°-280° (Found- C, 70,87; H, 6.34; N, 7.17 C12H13NO2 requires; C, 70.88; H, 6.44; N, 6.89%).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:5](=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=1)[C:6](O)=[O:7])[CH3:2].[C:14](OC(=O)C)(=O)[CH3:15].C(O)(=[O:23])C>>[CH2:14]([N:3]1[C:4]2[C:5](=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=2)[C:6]([OH:7])=[CH:2][C:1]1=[O:23])[CH3:15]

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)NC=1C(C(=O)O)=CC(=CC1)C
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark red solution was cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
FILTRATION
Type
FILTRATION
Details
filtered off tarry material
FILTRATION
Type
FILTRATION
Details
The yellow crystalline product was filtered off
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol, m.p. 275°-280° (Found- C, 70,87; H, 6.34; N, 7.17 C12H13NO2 requires; C, 70.88; H, 6.44; N, 6.89%)

Outcomes

Product
Name
Type
Smiles
C(C)N1C(=O)C=C(C2=CC(=CC=C12)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.